![molecular formula C14H13N3O2S B14077942 2-[4-(Methanesulfinyl)-2-methoxyphenyl]imidazo[1,2-a]pyrazine CAS No. 102362-14-1](/img/structure/B14077942.png)
2-[4-(Methanesulfinyl)-2-methoxyphenyl]imidazo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyrazine, 2-[2-methoxy-4-(methylsulfinyl)phenyl]- is a versatile heterocyclic compound that has garnered significant interest in the fields of organic synthesis and drug development. This compound features a fused bicyclic structure, combining an imidazole ring with a pyrazine ring, and is further substituted with a methoxy group and a methylsulfinyl group on the phenyl ring. Its unique structure imparts a range of chemical and biological properties, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves multicomponent reactions (MCRs), which are efficient and atom-economical methods. One common approach is the iodine-catalyzed three-component condensation reaction. This method involves the reaction of an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide at room temperature, leading to the formation of imidazo[1,2-a]pyrazine derivatives in good yields .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyrazine derivatives often employs similar multicomponent reactions due to their efficiency and scalability. The use of inexpensive and readily available catalysts like iodine further enhances the feasibility of large-scale production .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrazine derivatives undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Imidazo[1,2-a]pyrazine derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrazine derivatives varies depending on their specific biological activity. For example, anticancer derivatives may inhibit cell proliferation by targeting specific kinases or enzymes involved in cell cycle regulation . The molecular targets and pathways involved can include DNA intercalation, inhibition of topoisomerases, and disruption of microtubule dynamics .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazine derivatives can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds also feature a fused bicyclic structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[4,5-b]pyridines: These compounds have a different nitrogen position in the fused ring system, which can affect their biological activity and pharmacokinetic properties.
Imidazo[4,5-c]pyridines: Similar to imidazo[1,2-a]pyrazines, these compounds have been shown to possess potent inotropic activity.
Properties
CAS No. |
102362-14-1 |
|---|---|
Molecular Formula |
C14H13N3O2S |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
2-(2-methoxy-4-methylsulfinylphenyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C14H13N3O2S/c1-19-13-7-10(20(2)18)3-4-11(13)12-9-17-6-5-15-8-14(17)16-12/h3-9H,1-2H3 |
InChI Key |
CXWQTCGUKRMZOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)C)C2=CN3C=CN=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-dimethyl-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B14077865.png)
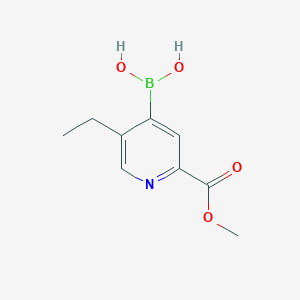
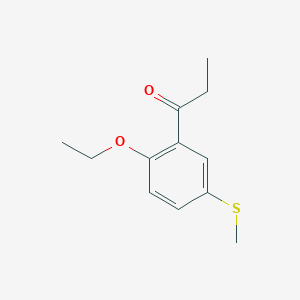
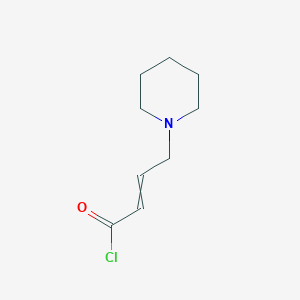
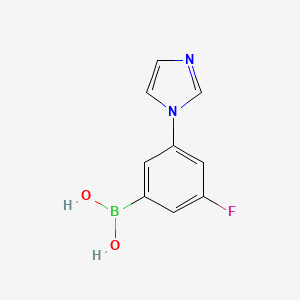
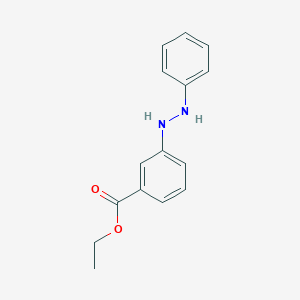
![1-Amino-3-(4-methoxybenzyl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B14077912.png)

![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide](/img/structure/B14077925.png)
![4-[(S)-[(1S,2R,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-methoxymethyl]quinoline;iodide](/img/structure/B14077937.png)
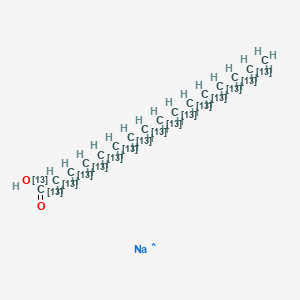
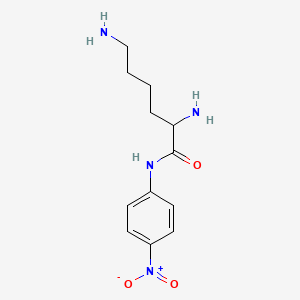
![N-[(4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B14077958.png)
![5-(2-hydroxyphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14077959.png)
